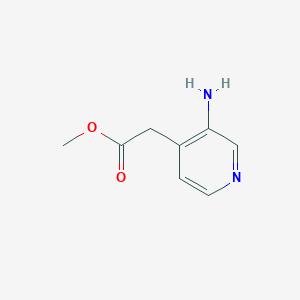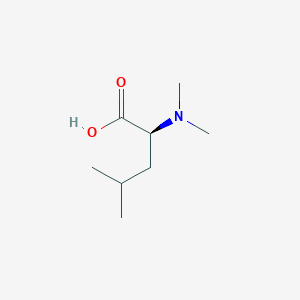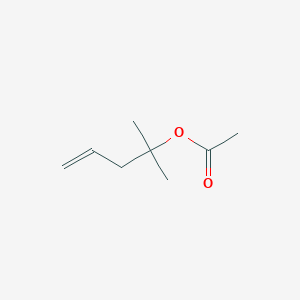
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, also known as TPO or 2-TPO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TPO is a member of the oxadiazole family of compounds, which are known for their diverse biological and pharmacological activities. In
Mécanisme D'action
The mechanism of action of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is not fully understood. However, it is believed that 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole acts as a charge-transporting material due to its unique molecular structure. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has a high electron affinity and can form stable charge-transfer complexes with other molecules.
Effets Biochimiques Et Physiologiques
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been found to have some biochemical and physiological effects. In a study conducted on rats, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole was found to have a protective effect on the liver against oxidative stress. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole was also found to have anti-inflammatory effects in a study conducted on mice. However, more research is needed to fully understand the biochemical and physiological effects of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is its high purity, which makes it ideal for use in lab experiments. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is relatively expensive and may not be readily available in some labs.
Orientations Futures
There are several future directions for the research and development of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole. One area of interest is the use of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole in the development of new organic electronic materials. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole may have applications in the field of catalysis and materials science.
Conclusion
In conclusion, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been found to have a wide range of scientific research applications, including organic electronics and metal ion detection. The mechanism of action of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is not fully understood, but it is believed to act as a charge-transporting material. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has some biochemical and physiological effects, but more research is needed to fully understand its potential therapeutic applications. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has several advantages and limitations for use in lab experiments, but it may have promising future directions in the development of new organic electronic materials and therapeutic agents.
Applications De Recherche Scientifique
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been found to have a wide range of scientific research applications. One of the most promising applications is in the field of organic electronics. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has also been investigated as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Propriétés
IUPAC Name |
2-[2-(3-methylphenyl)propan-2-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-5-4-6-10(7-9)12(2,3)11-14-13-8-15-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUQWUGXLMAYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440723 | |
| Record name | 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole | |
CAS RN |
1026444-42-7 | |
| Record name | 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



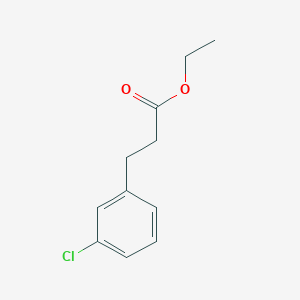
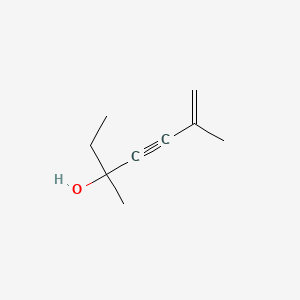
![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)




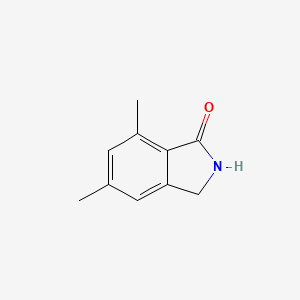
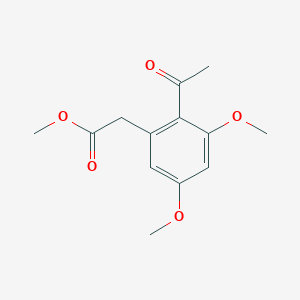
![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)
